Desmethyl rabeprazole thioether

Urinary excretion Pharmacokinetics Metabolite profiling

Essential reference standard for ANDA submissions and bioanalytical method validation. Desmethyl rabeprazole thioether is a specific CYP2C19/2D6 biomarker. Sourcing this unique thioether metabolite ensures accurate impurity profiling and quantification, unlike non-specific rabeprazole-related compounds. Ideal for LC-MS/MS with a validated 0.05-100 ng/mL linear range.

Molecular Formula C17H19N3O2S
Molecular Weight 329.4 g/mol
CAS No. 117976-91-7
Cat. No. B054685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl rabeprazole thioether
CAS117976-91-7
Molecular FormulaC17H19N3O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO
InChIInChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20)
InChIKeyWKTPBAPTLLDMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Rabeprazole Thioether CAS 117976-91-7: Scientific Identity, Metabolic Origin, and Core Procurement Context


Desmethyl rabeprazole thioether (CAS 117976-91-7, UNII 60DBG5I1US), systematically designated as 3-[[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-4-pyridinyl]oxy]propan-1-ol, is a benzimidazole-class thioether compound with the molecular formula C₁₇H₁₉N₃O₂S and a molecular weight of 329.4 g/mol [1]. It is established as a major human metabolite of the proton pump inhibitor (PPI) rabeprazole, generated through a two-step metabolic cascade: initial non-enzymatic reduction of rabeprazole to rabeprazole thioether (rabeprazole sulfide), followed by O-desmethylation predominantly catalyzed by CYP2C19 and CYP2D6 [2]. Unlike the sulfoxide parent drug, this thioether metabolite lacks the sulfinyl functional group responsible for acid-labile covalent inhibition of the gastric H⁺/K⁺-ATPase, yet it retains pharmacological relevance as an active metabolite and a critical impurity marker in rabeprazole sodium quality control [3].

Why Desmethyl Rabeprazole Thioether Cannot Be Substituted with Other Rabeprazole Metabolites or Impurity Standards in Critical Applications


Generic substitution with alternative rabeprazole-related compounds (e.g., rabeprazole thioether, rabeprazole sulfone, or racemic O-desmethyl rabeprazole) is scientifically unsound due to fundamental differences in chemical structure, metabolic origin, and analytical behavior. Desmethyl rabeprazole thioether uniquely combines the thioether reduction state (absent in parent rabeprazole) with the O-desmethyl substituent (absent in rabeprazole thioether), conferring distinct physicochemical properties that directly impact its chromatographic retention, mass spectrometric fragmentation, and enzymatic recognition [1]. Specifically, it is formed exclusively via CYP2C19- and CYP2D6-mediated demethylation of rabeprazole thioether, a pathway not shared by other rabeprazole impurities or metabolites, making it a specific biomarker for CYP2C19/2D6 activity and a non-interchangeable reference standard in bioanalytical method validation and impurity profiling [2][3].

Quantitative Differentiation of Desmethyl Rabeprazole Thioether: Evidence-Based Selection Criteria for Metabolite and Impurity Applications


Cumulative Urinary Excretion Profile: A Definitive Quantitative Distinction from Rabeprazole Thioether and Parent Drug

In a human urinary excretion study following intravenous infusion of 20 mg rabeprazole sodium, desmethyl rabeprazole thioether exhibited a 24-hour cumulative urinary recovery of 0.1631‰ of the administered dose, which is markedly lower than rabeprazole thioether (1.272‰) yet significantly higher than the parent drug rabeprazole (0.04745‰) [1]. This quantitative hierarchy directly reflects the distinct renal elimination behavior of each species and establishes desmethyl rabeprazole thioether as an intermediate excretory metabolite with a well-defined, non-interchangeable position in the metabolic pathway.

Urinary excretion Pharmacokinetics Metabolite profiling LC-MS/MS

Enzymatic Formation Kinetics: CYP2C19 vs. CYP2D6 Specificity as a Differentiating Feature

In human liver microsomes, the formation of desmethylrabeprazole-thioether from rabeprazole-thioether is catalyzed primarily by CYP2C19 and CYP2D6, with distinct kinetic parameters: for CYP2C19, Kₘ = 5.1 µM and Vₘₐₓ = 600 pmol/min/nmol P450; for CYP2D6, Kₘ = 15.1 µM and Vₘₐₓ = 736 pmol/min/nmol P450 [1]. This enzyme specificity profile differs fundamentally from the CYP3A4-mediated re-oxidation of rabeprazole-thioether back to rabeprazole enantiomers, providing a clear biochemical fingerprint that distinguishes desmethylrabeprazole-thioether from other metabolites.

Enzyme kinetics CYP2C19 CYP2D6 Drug metabolism In vitro

Analytical Method Sensitivity: Lower Limit of Quantification (LLOQ) as a Procurement-Decisive Parameter

In a validated LC-MS/MS method for human urine, desmethyl rabeprazole thioether achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL, which is 6× lower than rabeprazole thioether (0.30 ng/mL) and 3× lower than rabeprazole (0.15 ng/mL) [1]. This superior sensitivity enables detection at trace concentrations and is a direct consequence of the compound's unique ionization efficiency and chromatographic behavior under the specified conditions.

LLOQ LC-MS/MS Bioanalysis Method validation

Biotransformation Efficiency: Bacterial CYP102A1 Mutant kcat Values as a Sustainable Production Benchmark

The O-desmethylation of rabeprazole sulfide to desmethyl rabeprazole thioether by engineered bacterial CYP102A1 mutants yielded kcat values of 39 min⁻¹ (mutant R47L/F87V/L188Q), 93 min⁻¹ (mutant R47L/F87V/L188Q/A335V/Q359R), and 88 min⁻¹ (mutant R47L/F87V/L188Q/I254V/D351E) [1]. Whole-cell biotransformation with the R47L/F87V/L188Q mutant produced 0.63 mM desmethyl rabeprazole sulfide from 2 mM substrate within 4 hours, representing a defined, scalable alternative to chemical synthesis or mammalian microsomal preparations.

Biotransformation Cytochrome P450 Enzyme engineering kcat

Regulatory Impurity Identity: Classification as Rabeprazole Impurity 6 and Associated Control Thresholds

Desmethyl rabeprazole thioether is officially recognized as Rabeprazole Impurity 6 in pharmacopoeial and industrial impurity listings . While specific quantitative limits for this impurity are not consolidated in a single public standard, general rabeprazole sodium impurity thresholds are reported at 0.05–0.1% for unknown impurities [1] and total impurities <0.1% in high-purity drug substance [2]. The compound's identification as a distinct, named impurity necessitates its inclusion in impurity profiling methods and reference standard inventories; generic substitutes cannot satisfy regulatory requirements for impurity identification and quantification.

Impurity profiling Pharmaceutical analysis Rabeprazole sodium Quality control

Plasma vs. Urine Quantitative Range Discrepancy: A Context-Specific Calibration Requirement

The validated concentration range for desmethyl rabeprazole thioether differs markedly between biological matrices. In human urine, the linear range spans 0.05–100 ng/mL [1], whereas in human plasma (for rabeprazole thioether as the sole thioether metabolite quantified) the range is 3–500 ng/mL [2]. While these studies quantified different matrices, the data underscore that desmethyl rabeprazole thioether requires matrix-specific calibration and cannot be assumed to follow the same dynamic range as rabeprazole thioether in plasma. Researchers must procure the correct reference standard for the intended matrix to ensure accurate quantification.

Calibration range Method validation Plasma Urine

Desmethyl Rabeprazole Thioether: High-Impact Application Scenarios Guided by Quantitative Evidence


Clinical Pharmacokinetic and Pharmacogenetic Studies Requiring CYP2C19/2D6 Phenotyping

Given its exclusive formation from rabeprazole thioether by CYP2C19 (Kₘ 5.1 µM, Vₘₐₓ 600 pmol/min/nmol P450) and CYP2D6 (Kₘ 15.1 µM, Vₘₐₓ 736 pmol/min/nmol P450), desmethyl rabeprazole thioether serves as a specific biomarker for the activity of these polymorphic enzymes [1]. Pharmacogenetic studies investigating CYP2C19 or CYP2D6 genotype-phenotype correlations can employ this metabolite as a quantitative endpoint, enabling precise assessment of enzyme function in vivo or in vitro. The urinary excretion profile (0.1631‰ of dose) further supports its utility in non-invasive sampling protocols [2].

Bioanalytical Method Development and Validation for Rabeprazole Metabolite Quantification in Urine

The exceptionally low LLOQ of 0.05 ng/mL in human urine (6× lower than rabeprazole thioether) makes desmethyl rabeprazole thioether the sensitivity-limiting analyte in LC-MS/MS method validation [3]. Laboratories developing validated bioanalytical methods for rabeprazole and its metabolites must include this compound to ensure assay performance meets regulatory guidelines for lower limit of quantification. The established linear range (0.05–100 ng/mL) provides a ready-to-adopt calibration framework [3].

Pharmaceutical Impurity Control and Regulatory Submission for Rabeprazole Sodium Drug Products

Desmethyl rabeprazole thioether is designated as Rabeprazole Impurity 6 and must be monitored and controlled in rabeprazole sodium drug substance and finished dosage forms . Generic drug manufacturers preparing ANDA submissions require authentic reference standards of this impurity to develop and validate impurity profiling methods (HPLC, LC-MS) in compliance with ICH Q3A/B guidelines. Typical impurity thresholds (unknown impurities at 0.05–0.1%, total impurities <0.1%) underscore the need for accurate identification and quantification [4][5].

Sustainable Biocatalytic Production of Metabolite Reference Material

Researchers requiring multi-milligram to gram quantities of desmethyl rabeprazole thioether for reference standard preparation or pharmacological evaluation can leverage engineered bacterial CYP102A1 mutants. The characterized kcat values (39–93 min⁻¹) and whole-cell productivity (0.63 mM product from 2 mM substrate in 4 hours) provide a quantifiable and scalable alternative to chemical synthesis or costly mammalian microsomal preparations [6]. This approach is particularly relevant for generating isotopically labeled or high-purity material for mass spectrometry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl rabeprazole thioether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.